REACTION_CXSMILES
|
Cl.OC[CH:4]1[CH2:12][CH:11]2[CH:7]([CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10]2)[C:6](C2C=CC=CC=2F)([OH:20])[CH2:5]1>O1CCOCC1>[CH2:10]1[CH:11]2[CH:7]([CH:6]([OH:20])[CH2:5][CH2:4][CH2:12]2)[CH2:8][NH:9]1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(3aRS,4RS,6SR,7aSR)-6-hydroxymethyl-4-(2-fluorophenyl)-2-tert-butyloxycarbonylperhydroisoindol-4-ol
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
OCC1CC(C2CN(CC2C1)C(=O)OC(C)(C)C)(O)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |